molecular formula C21H14N2O3S2 B11685719 3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11685719
M. Wt: 406.5 g/mol
InChI Key: CCRCJXKOQBBQJS-PDGQHHTCSA-N
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Description

3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a thiazolidinone ring, a naphthalene moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity, which can lead to therapeutic effects . The naphthalene moiety may enhance the compound’s ability to intercalate with DNA, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is unique due to its combination of a thiazolidinone ring, a naphthalene moiety, and a benzamide group.

Properties

Molecular Formula

C21H14N2O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C21H14N2O3S2/c24-16-9-4-8-15(11-16)19(25)22-23-20(26)18(28-21(23)27)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12,24H,(H,22,25)/b18-12-

InChI Key

CCRCJXKOQBBQJS-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O

Origin of Product

United States

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